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Compound of Interest

Compound Name: 2-(Methylthio)ethyl acetate

CAS No.: 5862-47-5

Cat. No.: B1365744 Get Quote

Executive Summary
2-(Methylthio)ethyl acetate (CAS 5862-47-5) is a specialized thioether-ester widely utilized in

flavor chemistry for its nuanced sulfurous-fruity profile and in pharmaceutical research as a

synthetic intermediate and prodrug scaffold.[1] Unlike its structural isomer ethyl

(methylthio)acetate (CAS 4455-13-4), this compound features a 2-carbon spacer between the

sulfur and oxygen functionalities, imparting distinct metabolic stability and organoleptic

properties.

This guide provides a rigorous analysis of its physicochemical constants, validated synthetic

protocols, and applications in drug discovery (specifically TRPM8 modulation and TLR7

agonism), serving as a definitive reference for laboratory application.

Chemical Identity & Physicochemical Profile[1]
Nomenclature & Identification
Accurate identification is critical due to the prevalence of isomeric confusion in commercial

databases.
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Parameter Value

Primary Name 2-(Methylthio)ethyl acetate

CAS Number 5862-47-5

IUPAC Name 2-Methylsulfanylethyl acetate

Synonyms
2-Methylmercaptoethyl acetate; Acetic acid, 2-

(methylthio)ethyl ester; FEMA 4560

Molecular Formula C₅H₁₀O₂S

Molecular Weight 134.20 g/mol

SMILES CSCCOC(C)=O

InChI Key CQIKBSVHIBIPGY-UHFFFAOYSA-N

Physical Constants (Experimental & Validated)
Data aggregated from FEMA and standard physicochemical databases.

Property Value Notes

Boiling Point 182.8 °C (at 760 mmHg)
High boiling point relative to

MW due to polarity.

Density 1.044 – 1.076 g/cm³ (20 °C) Slightly denser than water.

Refractive Index
1.456 – 1.467 (

)

Flash Point 73.7 °C
Closed Cup; Combustible

liquid (Class IIIA).

Solubility Soluble in alcohol, oils. Immiscible in water.

Organoleptics
Sulfurous, metallic, tropical

fruit, creamy.
Detection threshold < 50 ppb.
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Synthetic Methodology
Reaction Design: Acetylation of 2-(Methylthio)ethanol
The most robust synthesis involves the nucleophilic acyl substitution of 2-(methylthio)ethanol

using acetic anhydride. This route is preferred over acetyl chloride for milder conditions and

easier byproduct removal (acetic acid vs. HCl).

Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism where the hydroxyl oxygen of the

thio-alcohol attacks the carbonyl carbon of the anhydride.
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Figure 1: Synthetic pathway for the acetylation of 2-(methylthio)ethanol.

Laboratory Protocol (Self-Validating)
Scale: 100 mmol Yield: ~90-95%

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

Flush with nitrogen.

Charge: Add 2-(methylthio)ethanol (9.2 g, 100 mmol) and Pyridine (8.7 g, 110 mmol) to the

flask. Cool to 0°C in an ice bath.

Addition: Dropwise add Acetic Anhydride (11.2 g, 110 mmol) over 20 minutes. The exotherm

should be controlled to keep internal temp < 10°C.
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Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

Validation Point: Monitor by TLC (Hexane:EtOAc 8:2). The starting alcohol (lower Rf)

should disappear.

Workup:

Quench with 50 mL ice water.

Extract with Dichloromethane (DCM) (3 x 30 mL).

Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove acetic

acid), then Brine.

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Distillation: Purify the residue by vacuum distillation (approx. 85°C at 10 mmHg) to obtain a

colorless liquid.

Pharmaceutical & Research Applications[2]
While primarily known as a flavorant (FEMA 4560), 2-(methylthio)ethyl acetate holds specific

utility in medicinal chemistry as a bioisostere and prodrug moiety.

TRPM8 Modulation (Cooling Agents)
Research into Transient Receptor Potential Melastatin 8 (TRPM8) channels—responsible for

the "cold" sensation—utilizes thioether derivatives to modulate channel gating. The 2-

(methylthio)ethyl motif acts as a flexible, lipophilic side chain that can interact with the

hydrophobic pockets of the TRPM8 transmembrane domain. The acetate group often serves as

a "masked" alcohol, improving membrane permeability before being hydrolyzed intracellularly.

Prodrug Strategies & Metabolic Fate
In drug development, the 2-(methylthio)ethyl group is investigated for its metabolic oxidation

potential.
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Phase I Metabolism: The sulfide (-S-) is susceptible to oxidation by Flavin-containing

Monooxygenases (FMOs) or CYP450s to form Sulfoxides and Sulfones.

Hydrolysis: Carboxylesterases rapidly cleave the acetate, releasing the free alcohol.
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Figure 2: Metabolic activation and clearance pathway.

TLR7 Agonist Synthesis
Recent patent literature (e.g., WO2021108649) identifies 2-(methylthio)ethyl acetate as a

reagent in the synthesis of Toll-like Receptor 7 (TLR7) agonists. It is used to introduce the thio-

alkyl chain, which is critical for the potency of certain adenine-based immunomodulators.

Analytical Characterization
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To validate the identity of synthesized or purchased material, compare against these standard

spectral markers.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz.

Shift (δ ppm) Multiplicity Integration Assignment

2.05 Singlet (s) 3H
Acetate methyl (-CO-

CH₃)

2.15 Singlet (s) 3H S-Methyl (-S-CH₃)

2.75 Triplet (t) 2H
S-Methylene (-S-

CH₂-)

4.25 Triplet (t) 2H
O-Methylene (-O-

CH₂-)

Mass Spectrometry (GC-MS)
Molecular Ion: m/z 134 [M]+ (often weak).

Base Peak: m/z 74 (McLafferty rearrangement product or loss of AcOH).

Diagnostic Fragment: m/z 61 [CH₃-S-CH₂]+ (characteristic of methyl thioethers).

Safety & Regulatory
GHS Classification: Warning.

H227: Combustible liquid.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Storage: Store under nitrogen at 2–8°C. The sulfide moiety is prone to oxidation (to

sulfoxide) upon prolonged exposure to air.
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Regulatory Status:

FEMA: 4560 (GRAS for flavor use).

JECFA: 1913.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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